molecular formula C10H15NO4 B15206755 (1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid CAS No. 700380-04-7

(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid

Cat. No.: B15206755
CAS No.: 700380-04-7
M. Wt: 213.23 g/mol
InChI Key: OHJOCKNOKFZEDS-RNJXMRFFSA-N
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Description

(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes an oxazolo[3,4-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazolo[3,4-a]pyridine ring system through cyclization reactions, followed by functional group modifications to introduce the ethyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of (1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid include other oxazolo[3,4-a]pyridine derivatives and related heterocyclic compounds. Examples include:

  • (1S,5R,8AS)-1-methyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid
  • (1S,5R,8AS)-1-ethyl-3-hydroxyhexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the ethyl group and the oxo functional group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

700380-04-7

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1S,5R,8aS)-1-ethyl-3-oxo-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-2-8-6-4-3-5-7(9(12)13)11(6)10(14)15-8/h6-8H,2-5H2,1H3,(H,12,13)/t6-,7+,8-/m0/s1

InChI Key

OHJOCKNOKFZEDS-RNJXMRFFSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2CCC[C@@H](N2C(=O)O1)C(=O)O

Canonical SMILES

CCC1C2CCCC(N2C(=O)O1)C(=O)O

Origin of Product

United States

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